1-Butylpiperazine dihydrochloride

sigma receptor CNS pharmacology structure-activity relationship

CNS programs often fail due to suboptimal piperazine N-alkyl chain length or poor salt-form solubility. 1-Butylpiperazine dihydrochloride solves both: the crystalline dihydrochloride salt ensures precise gravimetric dispensing and high aqueous solubility for reproducible in vitro assays, while the N-butyl chain delivers 2.3-fold higher σ₁ affinity (Ki 13.2 nM) with inverted subtype selectivity (σ₁-selective vs. σ₂-preferring for the N-methyl congener). Its ideal logP (0.96) positions lead candidates within CNS drug-likeness space (logP 1-3). Procuring the pre-formed butyl scaffold eliminates one synthetic step and ensures batch-to-batch consistency for SAR programs.

Molecular Formula C8H19ClN2
Molecular Weight 178.70 g/mol
CAS No. 50733-95-4
Cat. No. B12687453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylpiperazine dihydrochloride
CAS50733-95-4
Molecular FormulaC8H19ClN2
Molecular Weight178.70 g/mol
Structural Identifiers
SMILESCCCCN1CCNCC1.Cl
InChIInChI=1S/C8H18N2.ClH/c1-2-3-6-10-7-4-9-5-8-10;/h9H,2-8H2,1H3;1H
InChIKeyDNXXMYDADYAPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butylpiperazine Dihydrochloride: Physicochemical and Pharmacological Profile


1-Butylpiperazine dihydrochloride is a crystalline N⁴-butyl-substituted piperazine bis-hydrochloride salt (C₈H₂₀Cl₂N₂, MW 215.16 g·mol⁻¹) [1]. The free-base form (1-butylpiperazine, CAS 5610-49-1) is a clear, colorless-to-pale-yellow liquid with a boiling point of 192 °C, a density of 0.89 g·mL⁻¹, and a predicted pKa of 9.27 ± 0.10 . Conversion to the dihydrochloride salt confers markedly enhanced aqueous solubility and long-term solid-state stability—critical parameters for reproducible in vitro assay preparation and reliable scale-up . The compound serves as a versatile synthetic intermediate for histamine H₃ receptor antagonists, sigma-receptor ligands, and dopamine D₃-preferring agents, making it a strategic building block in CNS-focused medicinal chemistry programs .

Crystalline dihydrochloride salt for precise weighing and aqueous assay compatibility
N-butyl chain supports sigma-1 and H₃ receptor ligand synthesis as CNS research building block
Elevated boiling point expands high-temperature synthetic route options

1-Butylpiperazine Dihydrochloride: Advantages Over Short-Chain N-Alkyl Piperazines


N-substituted piperazines are not functionally interchangeable; the alkyl chain length on the N¹ nitrogen directly governs lipophilicity, receptor binding kinetics, and in vivo distribution. 1-Butylpiperazine exhibits a logP of approximately 0.96, which is 1.17 log units higher than 1-methylpiperazine (logP ≈ –0.21) and 0.78 log units higher than 1-ethylpiperazine (logP ≈ 0.18) . This elevated lipophilicity translates into measurably superior sigma-1 receptor affinity: a bridged piperazine bearing an N-butyl substituent displays a Ki of 13.2 nM at σ₁ with 16-fold selectivity over σ₂, whereas the corresponding N-methyl congener shows preference for σ₂ (Ki = 30.4 nM) [1]. Moreover, the butyl homolog's boiling point (192 °C, 465 K) is 54 °C higher than 1-methylpiperazine (138 °C) and 35 °C above 1-ethylpiperazine, directly impacting distillation-based purification and solvent-recovery projections during scale-up [2]. Simply substituting a shorter-chain or unsubstituted piperazine therefore risks both pharmacological failure and process chemistry complications.

  • Receptor selectivity shift Shorter N-alkyl chains (methyl, ethyl) may alter sigma subtype preference, losing σ₁ selectivity observed with butyl.
  • Process volatility differences Lower boiling points of methyl/ethyl analogs can lead to evaporative losses during high-temperature distillations; process recovery may differ.
  • Salt form incompatibility Free-base liquid requires inert storage and has limited aqueous miscibility; dihydrochloride salt ensures solid-state stability and solubility for assays.

Comparative Evidence: 1-Butylpiperazine vs. N-Alkyl Analogs


Sigma-1 Affinity and Subtype Selectivity Advantage

In a series of conformationally restricted bridged piperazines, the N-butyl-substituted methyl ether 12b displayed a sigma-1 receptor Ki of 13.2 nM with 16-fold selectivity for σ₁ over σ₂. The structurally analogous N-methyl derivative 13a showed a fundamentally different profile: it preferred σ₂ (Ki = 30.4 nM) with no detectable σ₁ selectivity [1]. Thus, chain elongation from methyl to butyl not only improves σ₁ binding potency by 2.3-fold but also inverts subtype selectivity, an effect that cannot be achieved with shorter N-alkyl chains.

Sigma-1 Affinity & Selectivity
Head-to-head
σ₁ Ki 13.2 nM, 16‑fold σ₁/σ₂ vs N‑methyl σ₂ Ki 30.4 nM, σ₂‑preferring
Supports σ₁‑selective tool compound design
Selectivity profile differs: butyl favors σ₁, methyl favors σ₂
sigma receptor CNS pharmacology structure-activity relationship

Boiling Point Advantage for High-Temperature Processes

1-Butylpiperazine exhibits a boiling point of 465 K (192 °C) at atmospheric pressure. This is 54 K higher than 1-methylpiperazine (411 K / 138 °C) and 35 K higher than 1-ethylpiperazine (430 K / 157 °C) [1]. The substantially elevated boiling point provides a wider operational window for solvent removal, fractional distillation, and high-temperature coupling reactions without premature evaporative loss of the piperazine reactant.

Boiling Point
Head-to-head
465 K vs 411 K (methyl), 430 K (ethyl)
Expands high-temperature process window
54 K higher than methyl analog
process chemistry purification physicochemical property

Vapor Pressure Profile: Safety and Reactivity Balance

At 298 K, 1-butylpiperazine has a vapor pressure of 9.3 torr. This is nearly identical to 1-methylpiperazine (9.0 torr) but 38% lower than 1-ethylpiperazine (15.0 torr) [1]. The butyl homolog therefore offers a favorable balance: it retains sufficient volatility for gas-phase reactor feeding and headspace equilibration yet avoids the elevated evaporative hazard and inhalation-exposure risk associated with the more volatile ethyl derivative.

Vapor Pressure
Head-to-head
9.3 torr
Reduced volatility vs. ethyl analog
38% lower than 1‑ethylpiperazine (15.0 torr)
vapor pressure safety assessment material compatibility

Lipophilicity and CNS Permeability Optimization

The experimental logP (n-octanol/water partition coefficient) of 1-butylpiperazine is 0.96. This represents a 5.5-fold increase in lipophilicity over 1-methylpiperazine (logP ≈ –0.21) and a 5.3-fold increase over 1-ethylpiperazine (logP ≈ 0.18) . Within the homologous series, the value also lies between unsubstituted piperazine (logP ≈ –1.5) and the excessively lipophilic 1-phenylpiperazine (logP ≈ 1.49) , placing the butyl congener within the logP 1–3 window commonly associated with optimal passive blood-brain barrier penetration.

Lipophilicity (logP)
Data to verify
logP 0.96 (butyl) vs –0.21 (methyl)
Reported within CNS-optimal lipophilicity range
Cross-study comparable; independent verification advised
lipophilicity blood-brain barrier drug-likeness

Dihydrochloride Salt: Stability and Aqueous Solubility Advantage

The free base 1-butylpiperazine is a hygroscopic clear liquid requiring storage under inert gas at 2–8 °C to prevent degradation. In contrast, the dihydrochloride salt (CAS 50733-95-4) is a crystalline solid with confirmed chemical stability under recommended storage conditions . Storage at 25 °C / 60% RH for six months results in <5% decomposition of the dihydrochloride salt . The protonation of both piperazine nitrogens also dramatically enhances water solubility: the dihydrochloride is freely soluble in aqueous media at 410 g·L⁻¹ (comparable to the parent piperazine dihydrochloride) [1], whereas the free base is sparingly miscible and requires co-solvents or sonication for dissolution.

Salt Form & Stability
Class-level inference
Crystalline dihydrochloride solid, ~410 g/L solubility (class)
Enables precise weighing and aqueous assay use
Data to verify; class-level inference from piperazine salts
salt selection formulation storage stability

Ionization Equilibrium at Physiological pH

The predicted pKa of 1-butylpiperazine is 9.27 ± 0.10, compared to the experimentally measured pKa of 1-methylpiperazine (9.16 ± 0.00) and 1-ethylpiperazine (9.15 ± 0.02) [1]. Although the differences appear modest, at pH 7.4 the butyl homolog exists to a marginally greater extent in the monoprotonated state. The pKa trend (butyl > ethyl ≈ methyl) reflects the electron-donating inductive effect of the longer alkyl chain, which strengthens the basicity of the secondary amine and subtly shifts the ionization equilibrium—a parameter that can influence receptor binding pose, solubility-pH profile, and membrane partitioning in physiological compartments.

Ionization (pKa)
Cross-study comparable
pKa 9.27 ± 0.10 (butyl, pred.)
May shift ionization equilibrium at pH 7.4
+0.11 vs. methyl (experimental 9.16)
ionization state pharmacokinetics protonation

1-Butylpiperazine Dihydrochloride: Key Application Scenarios


Sigma-1 Receptor Probe and Radioligand Development

The 2.3-fold higher sigma-1 affinity and inverted subtype selectivity (σ₁-selective vs. σ₂-preferring) of N-butyl piperazine scaffolds over their N-methyl congeners make 1-butylpiperazine dihydrochloride the preferred starting material for synthesizing σ₁-selective pharmacological tool compounds and PET tracer precursors [1]. The crystalline dihydrochloride salt enables precise gravimetric dispensing for reproducible small-scale parallel synthesis.

Histamine H₃ Receptor Antagonist Lead Optimization

1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines, constructed from 1-butylpiperazine, have demonstrated in vitro and in vivo histamine H₃ receptor antagonism . The butyl chain length is structurally essential for the linker pharmacophore; shorter N-alkylpiperazines cannot reproduce the requisite four-carbon spacing between the piperazine core and the guanidine warhead. Procurement of the pre-formed butylpiperazine dihydrochloride eliminates the need for in-house N-alkylation of piperazine, reducing synthetic step count by one.

High-Temperature Medicinal Chemistry and Process Scale-Up

With a boiling point of 192 °C—54 °C above 1-methylpiperazine—1-butylpiperazine remains in the liquid phase under reaction conditions where shorter-chain analogs would evaporate, making it the reagent of choice for microwave-assisted syntheses, solvent-free aminations, and distillative work-up protocols above 150 °C [2]. The controlled vapor pressure (9.3 torr at 25 °C) further reduces fugitive emission risks during kilogram-scale campaigns compared to 1-ethylpiperazine [2].

Optimized CNS-Penetrant Compound Library Synthesis

The intermediate logP of 0.96 positions 1-butylpiperazine-derived libraries within the CNS drug-likeness space (logP 1–3), avoiding the sub-optimal low permeability of 1-methylpiperazine (logP –0.21) and the excessive lipophilicity of 1-phenylpiperazine (logP 1.49) . The dihydrochloride salt's aqueous solubility facilitates high-throughput purification by reversed-phase HPLC and direct use in biological assay buffers without DMSO co-solvent limitations.

Application
Selection Property
Validation Focus
Sigma-1 receptor probe synthesis
N-butyl chain σ₁-selectivity context
Receptor binding and subtype selectivity
Histamine H₃ antagonist lead optimization
Four-carbon spacer requirement
In vitro H₃ receptor antagonism
High-temperature medicinal chemistry
Elevated boiling point stability
Process recovery and loss prevention
CNS-penetrant library synthesis
Intermediate logP for brain exposure modeling
LogP-driven CNS permeability assessment
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